gamma-Chloronorvaline
Description
Historical Context and Initial Academic Interest in Halogenated Amino Acids
The exploration of halogenated amino acids, compounds where one or more hydrogen atoms in an amino acid are replaced by a halogen (fluorine, chlorine, bromine, or iodine), has a rich history in scientific research. The introduction of halogen atoms can significantly alter the physicochemical properties of the parent amino acid, influencing its size, electronegativity, and ability to form hydrogen bonds. mdpi.comencyclopedia.pub This, in turn, can impact the structure and function of peptides and proteins that incorporate these modified amino acids. mdpi.comencyclopedia.pub
Initial interest in this class of compounds was sparked by the discovery of naturally occurring halogenated amino acids in various organisms, from marine sponges to bacteria. yale.eduyale.edu For instance, the isolation of 3,5-diiodotyrosine from bath sponges in the early 20th century marked a significant milestone. yale.edu These natural products, often exhibiting potent biological activities, prompted scientists to investigate the synthesis and properties of a wider array of halogenated amino acids. nih.gov The potential to use these compounds as tools to probe protein structure and function, as well as to develop novel therapeutic agents, has been a primary driver of research in this area. mdpi.comencyclopedia.pubnih.gov
Gamma-chloronorvaline itself was identified from the culture broth of the bacterium Streptomyces griseosporeus. researchgate.netnih.govjst.go.jp Its discovery was part of a broader effort to screen for new antimicrobial agents produced by microorganisms. scispace.com The finding that this compound exhibited antibacterial activity, particularly against Pseudomonas aeruginosa, solidified its importance and spurred further investigation into its mode of action and potential as a lead compound for drug development. researchgate.netnih.govnih.gov
Structural Features and Stereochemical Considerations Relevant to Research
The molecular structure of this compound is central to its chemical behavior and biological activity. As a derivative of norvaline, it possesses a five-carbon backbone. The key feature is the presence of a chlorine atom attached to the gamma-carbon (the fourth carbon atom from the carboxyl group). This chlorination introduces a chiral center at the gamma-position, in addition to the inherent chirality of the alpha-carbon common to all amino acids (except glycine).
Physico-chemical studies have been instrumental in elucidating the precise structure and stereochemistry of this compound. researchgate.netjst.go.jp The naturally occurring, biologically active form has been determined to have the (2S, 4S) configuration. researchgate.netnih.gov This specific stereoisomer is crucial for its biological function. The related compound, gamma-hydroxynorvalinelactone, was also isolated and found to have the (2S, 4R) configuration. researchgate.netnih.gov
The presence and position of the chlorine atom significantly impact the molecule's properties. The electron-withdrawing nature of chlorine alters the electron distribution within the molecule, which can affect its interactions with biological targets. encyclopedia.pubgoogle.com Furthermore, the steric bulk of the chlorine atom can influence how the amino acid is recognized and processed by enzymes. anu.edu.au
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H10ClNO2 |
| Molecular Weight | 151.59 g/mol |
| IUPAC Name | (2S,4S)-2-amino-4-chloropentanoic acid |
| Melting Point | 162-165°C |
| Optical Activity | [α]D +7.0° (c 0.2, 0.01 N HCl) |
| Data sourced from various physicochemical studies. scispace.com |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| Infrared (IR) Spectroscopy | Shows characteristic bands for an amino acid. |
| Proton NMR (PMR) Spectroscopy | A quartet at 4.21 ppm is assigned to the α-methine proton. A methyl doublet appears at 1.60 ppm, and a γ-methine sextet at 4.45 ppm, with the downfield shift attributed to the chlorine substitution. |
| FD-Mass Spectrometry | Shows a molecular ion peak (M+1)+ at m/z 152 and an isotope peak for the chlorine atom at m/z 154. |
| Data obtained from the analysis of the isolated natural product. scispace.com |
Overview of Research Trajectories for Halogenated Amino Acid Derivatives
Research into halogenated amino acid derivatives has followed several key trajectories, driven by their diverse potential applications in chemistry and biology.
Another major research focus is the development of halogenated amino acids as bioactive molecules themselves. nih.gov Many naturally occurring and synthetic halogenated amino acids exhibit antimicrobial, antiviral, or anticancer properties. encyclopedia.pubnih.govresearchgate.net The halogen atom often plays a crucial role in the mechanism of action, for instance, by participating in enzyme inhibition or disrupting cellular membranes. anu.edu.auresearchgate.net The antibacterial activity of this compound, which is reversed by L-leucine, suggests that it acts as an antimetabolite, interfering with the metabolic pathways of this essential amino acid. jst.go.jpnih.gov
Furthermore, halogenated amino acids serve as valuable tools for mechanistic studies in enzymology. anu.edu.au The altered electronic and steric properties of these derivatives can be used to probe the active sites of enzymes and elucidate reaction mechanisms. For instance, 3-chloronorvaline has been used to study the allosteric inhibition of threonine dehydratase/deaminase. anu.edu.au
The asymmetric synthesis of chiral halogenated amino acids is another active area of research. nih.govacs.org Developing efficient and stereoselective synthetic routes is essential for accessing specific stereoisomers for biological evaluation and for their incorporation into peptides and other complex molecules. google.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
76265-38-8 |
|---|---|
Molecular Formula |
C5H10ClNO2 |
Molecular Weight |
151.59 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-chloropentanoic acid |
InChI |
InChI=1S/C5H10ClNO2/c1-3(6)2-4(7)5(8)9/h3-4H,2,7H2,1H3,(H,8,9)/t3-,4-/m0/s1 |
InChI Key |
RGNIDFUXHFKULB-IMJSIDKUSA-N |
SMILES |
CC(CC(C(=O)O)N)Cl |
Isomeric SMILES |
C[C@@H](C[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
CC(CC(C(=O)O)N)Cl |
Synonyms |
AL 719 AL-719 gamma-chloronorvaline |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Gamma Chloronorvaline
Established Synthetic Routes to gamma-Chloronorvaline and its Stereoisomers
The construction of the carbon-chlorine bond at the γ-position of the norvaline scaffold can be achieved through various synthetic approaches, ranging from direct chlorination of amino acid precursors to sophisticated enzymatic transformations.
Direct chlorination of amino acid precursors is a primary strategy for synthesizing γ-chloronorvaline. One documented chemical synthesis begins with a protected amino acid, which undergoes a series of transformations including bromoetherification with N-bromosuccinamide to form a bromo lactone intermediate. mdpi.com This intermediate is then subjected to radical dibromination, followed by hydrolysis and esterification to yield an alcohol precursor. The final step involves an Appel reaction to convert the hydroxyl group to the desired chloride, furnishing γ-chloronorvaline. mdpi.com
In parallel with chemical methods, biocatalytic approaches using halogenase enzymes have emerged as a powerful tool. These enzymes offer high selectivity under mild reaction conditions. For instance, the expression of genes for the FAD-dependent halogenase RebH and NADH-dependent flavin reductase RebF from Lechevalieria aerocolonigenes in a Corynebacterium glutamicum strain has been explored for halogenation reactions. mdpi.com Another relevant enzyme, BesD halogenase, is known to initiate the biosynthesis of β-ethynylserine by chlorinating L-lysine at the Cγ position, demonstrating the enzymatic potential for site-specific chlorination on an aliphatic chain. mdpi.comencyclopedia.pub
| Method | Key Reagents/Enzymes | Description | Reference |
| Chemical Synthesis | N-bromosuccinamide, Appel reaction reagents | A multi-step process involving bromoetherification, radical dibromination, and final chlorination via an Appel reaction. | mdpi.com |
| Enzymatic Synthesis | FAD-dependent halogenase (e.g., RebH), BesD halogenase | Biocatalytic chlorination of amino acid precursors, offering high regioselectivity. | mdpi.comencyclopedia.pub |
Achieving enantiopurity is critical, and various stereoselective strategies have been developed. These methods aim to control the configuration at the two stereocenters, C2 (α-carbon) and C4 (γ-carbon), to yield specific stereoisomers such as (2S, 4S)-γ-chloronorvaline. jst.go.jp Asymmetric synthesis strategies often involve the use of chiral starting materials or the application of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. nih.govumontpellier.fr
One approach involves the stereoselective synthesis of γ-hydroxynorvaline, a direct precursor to γ-chloronorvaline. rsc.org By combining organocatalysis, such as a Mannich reaction, with enzymatic ketone reduction, all four possible diastereomers of a protected γ-hydroxynorvaline precursor can be accessed with excellent stereocontrol. rsc.org The subsequent conversion of the hydroxyl group to a chlorine atom, for example via an Appel reaction, can then provide the desired enantiopure γ-chloronorvaline. mdpi.com A Chinese patent also describes an asymmetric synthesis method for producing γ-chloronorvaline hydrochloride, highlighting the industrial interest in such stereocontrolled routes. google.com
Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral molecules like γ-chloronorvaline. sigmaaldrich.combath.ac.uk These enantiomerically pure compounds are temporarily attached to the substrate, where they direct the stereochemical course of a reaction before being removed. sigmaaldrich.comyork.ac.uk Oxazolidinones, for example, are a well-established class of chiral auxiliaries used in asymmetric transformations such as alkylations and aldol (B89426) reactions to create new stereocenters with high diastereoselectivity. sigmaaldrich.comrsc.org
In the context of γ-chloronorvaline synthesis, a chiral auxiliary could be attached to a glycine (B1666218) or alanine-derived precursor to control the formation of the γ-stereocenter. For example, an N-acyloxazolidinone could be used to direct the stereoselective addition of a three-carbon fragment that already contains or can be converted to the chloroethyl group. nih.gov After the key bond formation, the auxiliary is cleaved and can often be recycled. sigmaaldrich.com Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product, represents an alternative and highly efficient strategy. While specific applications of asymmetric catalysis directly for γ-chloronorvaline are not extensively detailed in the provided literature, this approach is a cornerstone of modern stereoselective synthesis. york.ac.uk
| Strategy | Description | Key Features |
| Chiral Auxiliary | A removable, enantiopure group that directs the stereoselectivity of a reaction. | High diastereocontrol; auxiliary can often be recycled. |
| Asymmetric Catalysis | A chiral catalyst is used in sub-stoichiometric amounts to generate an enantiomerically enriched product. | High efficiency (catalytic turnover); atom economy. |
Precursor Chemistry and Intermediate Derivatization for this compound
The synthesis of γ-chloronorvaline relies on the availability of suitable starting materials, known as precursors, and the strategic manipulation of functional groups in key intermediates. reagent.co.ukwikipedia.org
A key functional group interconversion in the synthesis of γ-chloronorvaline is the conversion of a hydroxyl group to a chlorine atom. As seen in a reported chemical synthesis, an alcohol intermediate is transformed into the final chlorinated product using the Appel reaction. mdpi.com This reaction typically uses triphenylphosphine (B44618) and a carbon tetrahalide (e.g., carbon tetrachloride) to replace the hydroxyl group with a halide with inversion of configuration.
Another significant precursor is γ-hydroxynorvaline, which can be synthesized stereoselectively. rsc.org This hydroxy amino acid serves as a late-stage intermediate, requiring only the substitution of the hydroxyl for a chloro group to yield the target molecule. The synthesis of racemic (S)-2-amino-4-chloropent-4-enoic acid has also been reported, starting from an acidic aminomalonate derivative, which could potentially serve as a precursor after further chemical modifications. mdpi.com
Given the multiple reactive sites in an amino acid—namely the amino group and the carboxylic acid group—protecting group chemistry is indispensable in the synthesis of γ-chloronorvaline. organic-chemistry.orgddugu.ac.in A protecting group temporarily masks a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org
For the amino group, carbamates such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are commonly used. The Boc group is stable under a wide range of conditions but can be easily removed with acid, while the Fmoc group is removed under basic conditions, allowing for orthogonal protection strategies. organic-chemistry.orgsigmaaldrich.com The carboxylic acid is often protected as an ester, for example, a methyl or benzyl (B1604629) ester, which can be cleaved by hydrolysis under basic or acidic conditions, or by hydrogenolysis in the case of benzyl esters. ddugu.ac.in The careful selection and application of these protecting groups are crucial to prevent side reactions and ensure the successful synthesis of the target compound. ddugu.ac.inmasterorganicchemistry.com
| Functional Group | Protecting Group | Common Deprotection Conditions | Reference |
| Amino Group | Boc (tert-butyloxycarbonyl) | Acidic conditions (e.g., TFA in DCM) | organic-chemistry.org |
| Amino Group | Fmoc (Fluorenylmethyloxycarbonyl) | Basic conditions (e.g., piperidine (B6355638) in DMF) | organic-chemistry.org |
| Carboxyl Group | Methyl Ester | Acid or base-catalyzed hydrolysis | ddugu.ac.in |
| Carboxyl Group | Benzyl Ester | Hydrogenolysis (e.g., H₂, Pd/C) | ddugu.ac.in |
Chemical Reactivity, Transformation, and Mechanistic Studies of Gamma Chloronorvaline
Nucleophilic Substitution Reactions Involving the Halogen Moiety
The presence of a chlorine atom on the gamma-carbon of the norvaline structure introduces a reactive site susceptible to nucleophilic attack. wikipedia.orglibretexts.org This reactivity allows for a variety of chemical transformations, including both intramolecular and intermolecular pathways. The general principle of nucleophilic substitution involves an electron-rich species (the nucleophile) attacking the electron-deficient carbon atom bonded to the halogen (the electrophile), leading to the displacement of the halide ion (the leaving group). wikipedia.orgencyclopedia.pub
A notable reaction of gamma-chloronorvaline is its propensity to undergo intramolecular cyclization. This process occurs when a nucleophilic functional group within the same molecule attacks the carbon bearing the chlorine atom, resulting in the formation of a cyclic product. youtube.comlibretexts.orgpressbooks.publibretexts.org
In the case of this compound, the carboxylate anion can act as an intramolecular nucleophile, attacking the gamma-carbon and displacing the chloride ion. This results in the formation of a five-membered lactone ring, specifically gamma-hydroxynorvaline lactone. scispace.com This transformation is often accompanied by an inversion of configuration at the C-4 carbon. scispace.com It has been suggested that gamma-hydroxynorvaline lactone isolated from fermentation broths may, at least in part, be an artifact formed from this compound during the isolation process. scispace.com
The general mechanism for the intramolecular cyclization of a hydroxy acid to a lactone involves the following steps:
Protonation of the carbonyl oxygen of the carboxylic acid to make the carbonyl carbon more electrophilic. youtube.com
The hydroxyl group's oxygen, acting as a nucleophile, attacks the carbonyl carbon. youtube.com
A proton transfer occurs from the attacking hydroxyl group to one of the carbonyl oxygens. youtube.com
The leaving group (water) is expelled, and the carbonyl double bond is reformed, yielding the lactone. youtube.com
Interactive Table: Intramolecular Cyclization of this compound
| Reactant | Nucleophile | Electrophilic Center | Leaving Group | Product |
|---|---|---|---|---|
| This compound | Carboxylate anion (-COO⁻) | gamma-Carbon | Chloride ion (Cl⁻) | gamma-Hydroxynorvaline lactone |
This compound can also participate in intermolecular nucleophilic substitution reactions, where an external nucleophile attacks the gamma-carbon. wikipedia.orgorganic-chemistry.org The feasibility and rate of these reactions depend on several factors, including the strength of the nucleophile, the reaction conditions, and the nature of the solvent. organic-chemistry.org
Common nucleophiles that can react with alkyl halides include hydroxide (B78521) ions, alkoxides, and amines. encyclopedia.puborganic-chemistry.org For instance, reaction with a hydroxide ion (OH⁻) would lead to the formation of gamma-hydroxynorvaline. The general mechanism for an SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry at that center. organic-chemistry.org
Interactive Table: Examples of Potential Intermolecular Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Hydroxide | Sodium hydroxide (NaOH) | gamma-Hydroxynorvaline |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | gamma-Methoxynorvaline |
| Amine | Ammonia (NH₃) | gamma-Aminonorvaline |
Reactions of the Amino and Carboxyl Functional Groups
Beyond the reactivity of its halogen moiety, this compound's amino and carboxyl groups allow it to participate in reactions characteristic of amino acids, such as peptide bond formation and derivatization for various applications.
Like other amino acids, this compound can be incorporated into peptide chains. masterorganicchemistry.com The formation of a peptide bond is a condensation reaction where the carboxyl group of one amino acid reacts with the amino group of another, releasing a molecule of water. byjus.com
The synthesis of peptides containing this compound requires a strategic approach to protect reactive functional groups that are not involved in the peptide bond formation. peptide.combrieflands.com The amino group of this compound is typically protected with a temporary protecting group, such as a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group, to prevent self-polymerization. masterorganicchemistry.compeptide.com The carboxyl group can be activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the formation of the amide bond. nih.gov
The general steps for incorporating this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) are as follows:
The C-terminal amino acid is anchored to a solid resin support. peptide.combrieflands.com
The N-alpha protecting group of the resin-bound amino acid is removed. peptide.com
The next amino acid, in this case, N-protected this compound, is activated and coupled to the free amino group on the resin. masterorganicchemistry.compeptide.com
This cycle of deprotection and coupling is repeated to elongate the peptide chain. brieflands.com
Finally, the completed peptide is cleaved from the resin, and all protecting groups are removed. brieflands.com
The functional groups of this compound serve as handles for its derivatization and incorporation into larger molecules or bioconjugates. The amino group can be acylated or alkylated, while the carboxyl group can be esterified or converted to an amide. These modifications can be used to attach this compound to other molecules of interest, such as fluorescent probes, affinity labels, or drug carriers.
For example, the amino group can react with an activated ester or an acyl chloride to form a stable amide linkage. Similarly, the carboxyl group can be coupled with an alcohol or an amine to form an ester or an amide, respectively. The chlorine atom also offers a site for further modification through nucleophilic substitution, as discussed previously, allowing for the introduction of a wide range of functionalities.
Stereochemical Transformations and Racemization Studies
The stereochemistry of this compound is a critical aspect of its chemical and biological properties. The naturally occurring form has been identified as having the (2S, 4S) configuration. nih.govnih.gov However, chemical synthesis methods can often lead to racemic mixtures or different stereoisomers. nih.gov
Studies on the synthesis of gamma-halogenated amino acids have shown that the stereochemical outcome can be controlled to some extent through the choice of reagents and reaction conditions. For instance, enzymatic approaches using threonine aldolases have been explored for the stereoselective synthesis of γ-halogenated β-hydroxy-α-amino acids. researchgate.net
Racemization, the process of converting an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can potentially occur at the alpha-carbon of this compound under certain conditions, such as strong basic or acidic environments, or during some derivatization reactions. However, specific studies detailing the racemization of this compound are not extensively reported in the provided search results. The stability of the stereocenters is a crucial consideration in its synthesis and application, particularly when its specific stereoisomeric form is required for biological activity.
In-depth Analysis of this compound Transformations Reveals Research Gap
Despite extensive investigation into the chemical properties and biological activities of various amino acid analogs, a thorough analysis of the reaction kinetics and thermodynamic parameters specifically concerning the transformations of this compound remains conspicuously absent from publicly available scientific literature.
While the synthesis and certain biological effects of this compound have been documented, detailed studies focusing on the rates, mechanisms, and thermodynamic feasibility of its chemical conversions are not readily found. This includes a lack of specific data on reaction rate constants, activation energies, and thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with its reactions.
General principles of chemical kinetics and thermodynamics govern the transformations of all chemical compounds, including this compound. Reaction kinetics would describe the rate at which this compound is converted into other products, influenced by factors such as temperature, pressure, and the presence of catalysts. A complete kinetic analysis would provide a rate law and rate constants for its reactions.
Similarly, a thermodynamic analysis would determine the spontaneity and equilibrium position of reactions involving this compound. This would involve the determination of changes in enthalpy, which indicates whether a reaction releases or absorbs heat, and entropy, which measures the change in disorder. Together, these values determine the change in Gibbs free energy, indicating whether a reaction will proceed spontaneously.
The absence of such specific data for this compound transformations in the scientific literature prevents the compilation of detailed data tables and in-depth research findings as requested. This indicates a potential area for future research to fully characterize the chemical behavior of this compound.
Biochemical and Enzymatic Interactions of Gamma Chloronorvaline Non Clinical Focus
Natural Occurrence and Biosynthetic Context in Microorganisms
Gamma-chloronorvaline, a halogenated non-canonical amino acid, has been identified as a secondary metabolite produced by the soil bacterium Streptomyces griseosporeus. nih.govnih.gov Its isolation from the culture broth of this microorganism highlights the diverse biosynthetic capabilities within the Streptomyces genus, which is renowned for its production of a vast array of secondary metabolites, including many clinically significant antibiotics. nih.govrsc.orgacs.org The production of such compounds often occurs during the stationary phase of growth and is thought to provide a competitive advantage to the organism in its natural environment. rsc.org
The biosynthesis of halogenated natural products in microorganisms is catalyzed by a variety of halogenating enzymes. nih.govacs.org These enzymes exhibit diverse mechanisms, including oxidative halogenation and nucleophilic substitution, to incorporate halogen atoms into organic molecules with high regio- and stereoselectivity. acs.org In Streptomyces, several types of halogenases have been identified, such as flavin-dependent halogenases and haloperoxidases, which are often encoded within biosynthetic gene clusters (BGCs) responsible for the production of a specific secondary metabolite. nih.govuwa.edu.aursc.org While the precise enzymatic pathway for the biosynthesis of this compound in Streptomyces griseosporeus has not been fully elucidated, it is likely to involve a dedicated halogenase that acts on a norvaline precursor. The presence of genes for halogenating enzymes is a known feature of microorganisms that produce halogen-containing antibiotics. nih.gov
The antibacterial activity of this compound, particularly against Pseudomonas aeruginosa, has been observed to be reversible by the addition of L-leucine. nih.govnih.gov This suggests that this compound may act as an antagonist or a mimic of leucine (B10760876), thereby interfering with essential metabolic pathways that are dependent on this canonical amino acid. This interaction provides a clue to its mechanism of action and its potential role in microbial competition.
Interaction with Amino Acid Metabolizing Enzymes in Model Systems
Enantioselective Recognition by Enzymes
The stereochemistry of amino acids is crucial for their biological function, with L-amino acids being the predominant enantiomers used in protein synthesis. Enzymes involved in amino acid metabolism, such as aminoacyl-tRNA synthetases, typically exhibit a high degree of enantioselectivity to maintain the fidelity of translation. oup.com While direct studies on the enantioselective recognition of this compound are limited, valuable insights can be drawn from studies on structurally similar compounds.
A notable example is the interaction of L-2-amino-4-oxo-5-chloropentanoate, a chloroketone analog of glutamate (B1630785), with γ-glutamylcysteine synthetase. Research has shown that this enzyme is specifically inactivated by the L-enantiomer of the chloroketone, while the D-enantiomer has no such effect. Current time information in Magadi, KE. Furthermore, the inactivation of the enzyme by the L-chloroketone can be prevented by the presence of L-glutamate, but not D-glutamate, underscoring the enzyme's strict stereospecificity at its glutamate binding site. Current time information in Magadi, KE. This demonstrates a clear case of enantioselective recognition, where the enzyme's active site can distinguish between the different stereoisomers of both the substrate and the inhibitor. Given that this compound possesses a chiral center at its α-carbon, it is highly probable that its interactions with amino acid metabolizing enzymes are also enantioselective, with a preference for the L-enantiomer that mimics natural L-amino acids.
Enzyme Inhibition Mechanisms (mechanistic studies in non-human systems)
This compound and its analogs can act as inhibitors of amino acid metabolizing enzymes through various mechanisms, most notably through covalent modification of the enzyme's active site. The study of L-2-amino-4-oxo-5-chloropentanoate provides a detailed mechanistic model for this type of inhibition. Current time information in Magadi, KE. This compound acts as an irreversible inhibitor of γ-glutamylcysteine synthetase by forming a covalent bond with a reactive residue within the glutamate binding site. Current time information in Magadi, KE.
The inhibition process is characterized by the following key features:
Requirement for Divalent Cations: The inactivation of γ-glutamylcysteine synthetase by the chloroketone is dependent on the presence of low concentrations of magnesium ions or other divalent cations. Current time information in Magadi, KE.
Protection by Substrate: The natural substrate, L-glutamate, protects the enzyme from inactivation, indicating that the inhibitor targets the substrate binding site. This protective effect is enhanced in the presence of ATP or ADP. Current time information in Magadi, KE.
Competitive Inhibition: In a dipeptide synthesis system, the inhibition by the chloroketone was found to be competitive with respect to L-glutamate. Current time information in Magadi, KE.
Stoichiometric Binding: Studies using a radiolabeled version of the chloroketone demonstrated that it binds to the enzyme in a 1:1 molar ratio, specifically to the heavy subunit of the enzyme. Current time information in Magadi, KE.
This mechanism of covalent modification of the active site is a common strategy for enzyme inhibition and is likely the mode of action for this compound when it interacts with enzymes that normally bind L-leucine or other structurally similar amino acids. The presence of the reactive chloro group in this compound makes it a candidate for acting as a suicide inhibitor, where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that then inactivates the enzyme.
Translational Incorporation into Peptides and Proteins in Cell-Free and Microbial Systems
The cellular machinery for protein synthesis can sometimes accommodate non-canonical amino acids, leading to their incorporation into peptides and proteins. This is particularly true in cell-free protein synthesis (CFPS) systems, which offer a more flexible environment for manipulating the genetic code and introducing novel building blocks into biopolymers. nih.gov
Research has demonstrated that this compound, referred to as 4-chloro-Nva, can be incorporated into proteins in an E. coli-based cell-free system. acs.org In these experiments, this compound was used as a substitute for the canonical amino acid leucine, indicating that the leucyl-tRNA synthetase can recognize and activate this compound, leading to its attachment to the corresponding tRNA and subsequent incorporation into a growing polypeptide chain. acs.org This highlights the potential for using this compound as a tool in protein engineering to create novel biopolymers with altered properties.
Biosynthetic Pathway Perturbations in Microorganisms/Cell-Free Systems
The introduction of a non-canonical amino acid like this compound into a microbial or cell-free system can lead to perturbations in various biosynthetic pathways. As this compound acts as a leucine analog, its presence can disrupt the delicate balance of amino acid metabolism. nih.govnih.gov
The reversal of this compound's antibacterial activity by L-leucine strongly suggests that the non-canonical amino acid competes with leucine for enzymatic binding sites, likely those of leucyl-tRNA synthetase and other enzymes involved in leucine biosynthesis and utilization. nih.govnih.gov Such competition can lead to a reduction in the synthesis of leucine-containing proteins or the production of proteins where leucine residues are replaced by this compound.
In a broader context, the overexpression or introduction of compounds that interfere with essential metabolic pathways can impose a fitness cost on the organism. For example, the overexpression of the mcr-1 gene in E. coli, which confers resistance to the antibiotic colistin, leads to significant metabolic perturbations, particularly in peptide and lipid biosynthesis. nih.gov These disturbances can affect cell wall biosynthesis and energy metabolism. nih.gov Similarly, the incorporation of this compound could lead to a cascade of metabolic adjustments as the cell attempts to cope with the presence of an "unnatural" building block. Metabolic mutations, in general, can create pathway-specific bottlenecks that alter the susceptibility of bacteria to antibiotics, demonstrating the intricate link between metabolism and cellular stress responses. embopress.org
Structural and Functional Consequences of Incorporation in Model Biopolymers
The incorporation of non-canonical amino acids into peptides and proteins can have profound effects on their structure and function. rsc.orgnih.gov The introduction of a halogen atom, such as the chlorine in this compound, can alter the physicochemical properties of the amino acid side chain, influencing factors like hydrophobicity, steric bulk, and electronic character.
These changes at the primary sequence level can translate into significant alterations in the higher-order structure of the resulting biopolymer. For instance, the incorporation of amino acid analogs has been shown to produce labile proteins that are more susceptible to degradation. nih.gov In some cases, the altered proteins may exhibit increased heat lability, as seen with the incorporation of selenomethionine, which leads to a less stable form of the enzyme phosphoenolpyruvate (B93156) carboxykinase. nih.gov
The structural consequences of incorporating non-canonical amino acids can be harnessed to design peptides with specific, predetermined secondary structures. nih.gov For example, certain non-canonical amino acids can act as "foldamers," inducing specific folding patterns like helices or sheets. nih.gov While the specific structural impact of this compound has not been extensively detailed, the presence of the chlorine atom could introduce novel intramolecular or intermolecular interactions, potentially stabilizing or destabilizing certain protein conformations. These structural changes would, in turn, affect the functional properties of the biopolymer, potentially leading to altered enzymatic activity, binding affinity, or stability. nih.govnih.gov
Advanced Spectroscopic and Analytical Research Methodologies for Gamma Chloronorvaline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. libretexts.orgirisotope.com It provides unparalleled information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. irisotope.comcolumbia.edu For gamma-chloronorvaline, NMR is crucial for confirming its constitution and determining the relative stereochemistry of its chiral centers.
Multi-Dimensional NMR Techniques
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the number and types of protons and carbons, complex molecules often exhibit signal overlap that complicates direct interpretation. wikipedia.orgresearchgate.net Multi-dimensional NMR techniques, such as 2D NMR, resolve these issues by spreading the signals across two frequency axes, revealing correlations between different nuclei. youtube.comjustia.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). justia.comsdsu.edu For this compound, a COSY spectrum would reveal the spin-spin coupling network along the norvaline backbone, for instance, showing a cross-peak between the α-proton and the β-protons, and sequentially between the β- and γ-protons. justia.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.eduemerypharma.com It is highly sensitive and allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. columbia.edusdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds. columbia.eduemerypharma.com It is invaluable for identifying quaternary carbons (which have no attached protons) and for piecing together molecular fragments by showing connectivity across heteroatoms or carbonyl groups. youtube.com For this compound, HMBC would be critical in correlating the protons to the carbonyl carbon and the carbon bearing the chlorine atom.
The following table illustrates the type of data that would be obtained from 2D NMR analysis of this compound.
Table 1: Illustrative 2D NMR Correlations for this compound (Note: This table is a hypothetical representation for illustrative purposes, as specific experimental data for this compound is not publicly available.)
| Proton (¹H) Signal | Correlated Carbon (¹³C) via HSQC (1-bond) | Correlated Carbons (¹³C) via HMBC (2-3 bonds) | Correlated Protons (¹H) via COSY |
| Hα | Cα | C=O, Cβ | Hβ |
| Hβ | Cβ | Cα, Cγ, Cδ | Hα, Hγ |
| Hγ | Cγ | Cβ, Cδ | Hβ |
| Hδ | Cδ | Cβ, Cγ | - |
NMR Studies of Reaction Intermediates
NMR spectroscopy is a powerful, non-destructive tool for monitoring reaction progress and detecting transient intermediates in solution. acs.orgsigmaaldrich.com By acquiring spectra at various time points during a reaction, one can observe the consumption of reactants and the formation of products. acs.org In specialized low-temperature (cryoenzymology) NMR experiments, it is possible to slow down reaction rates sufficiently to detect and structurally characterize short-lived, covalently bound intermediates, which is fundamental for mechanistic elucidation. generalmetabolics.com For enzymatic or synthetic pathways involving this compound, NMR could track its formation or consumption, and potentially identify key intermediates, providing direct evidence for a proposed reaction mechanism. sigmaaldrich.comgeneralmetabolics.com
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. acdlabs.com It is widely used for reaction monitoring due to its high sensitivity and speed, allowing for real-time analysis of reaction mixtures. epa.govresearchgate.net
High-Resolution Mass Spectrometry for Isotopic Labeling Studies
High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the calculation of its elemental formula. acs.org This capability is essential in isotopic labeling studies, where atoms in a molecule are replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H). wikipedia.orgcreative-proteomics.com By feeding a biological or chemical system a labeled precursor, researchers can trace the path of the label through a metabolic or synthetic pathway to the final product. nih.govdoi.org HRMS can distinguish between the unlabeled and labeled isotopologues, confirming the incorporation of the label and elucidating biosynthetic or metabolic pathways. nih.gov For instance, growing an organism that produces this compound in a medium containing ¹³C-labeled glucose or ¹⁵N-labeled ammonium (B1175870) chloride would result in the incorporation of these heavy isotopes into the amino acid, which can be precisely detected by HRMS. nih.gov
Table 2: Illustrative HRMS Data for an Isotopic Labeling Experiment with this compound (Note: This table is a hypothetical representation for illustrative purposes.)
| Compound | Isotopic Label | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ |
| This compound | Unlabeled (¹²C, ¹⁴N) | 152.0527 | 152.0529 |
| This compound | Fully Labeled (¹³C₅, ¹⁵N₁) | 158.0696 | 158.0698 |
| This compound | ¹⁵N Labeled | 153.0498 | 153.0500 |
Tandem Mass Spectrometry in Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. aip.orgacs.org This process provides detailed structural information, as the fragmentation pattern is characteristic of the molecule's structure. wikipedia.orguni-saarland.de By analyzing the fragmentation pathways of this compound, one could identify characteristic losses, such as the loss of the carboxyl group (CO₂), the side chain, or hydrogen chloride (HCl). This "fingerprint" is useful for identifying the compound in complex mixtures and for distinguishing it from its isomers. nih.govuvic.ca The specific fragmentation pattern can be used to develop targeted quantitative methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). spectroscopyonline.com
X-ray Crystallography and Structural Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. uc.ptrsc.org The technique involves diffracting X-rays off a single crystal of a compound. sdsu.edu The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined with high precision. rsc.org
To obtain the crystal structure of this compound, it would first need to be crystallized, likely as a salt (e.g., a hydrochloride) or as a derivative (e.g., an N-protected ester). uc.ptru.nl A successful crystallographic analysis would provide precise coordinates for each atom, yielding accurate bond lengths, bond angles, and torsion angles. This information would unambiguously define the molecule's conformation and the relative stereochemistry of its chiral centers. For amino acid hydrochlorides, the crystal structure also reveals the intricate network of hydrogen bonds involving the ammonium group, the carboxyl group, and the chloride anions, which dictates the crystal packing. aip.orgchimicatechnoacta.ru While no specific crystal structure for this compound or its derivatives appears to be publicly available, the table below illustrates the type of fundamental structural data that would be obtained from such an analysis.
Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Derivative (Note: This table is a hypothetical representation for illustrative purposes.)
| Parameter | Description | Illustrative Value |
| Crystal System | The geometric category of the crystal lattice. | Orthorhombic |
| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 5.5 Å, b = 8.2 Å, c = 15.1 Å, α=β=γ=90° |
| Bond Length (Cγ-Cl) | The distance between the gamma-carbon and chlorine atom. | ~1.80 Å |
| Bond Angle (Cβ-Cγ-Cl) | The angle formed by the Cβ-Cγ-Cl atoms. | ~110.5° |
| Torsion Angle (Hα-Cα-Cβ-Hβ) | The dihedral angle defining the backbone conformation. | Varies with conformation |
Chiral Chromatography and Enantiomeric Purity Analysis in Synthetic Research
The determination of enantiomeric purity is a critical aspect of synthetic research, particularly for chiral molecules like this compound, where the biological activity can be enantiomer-dependent. Chiral chromatography stands as a premier technique for the separation and quantification of enantiomers, providing essential data on the success of asymmetric syntheses and resolution processes.
Gas chromatography (GC) coupled with mass spectrometry (MS) on a chiral stationary phase (CSP) is a highly effective method for the enantiomeric analysis of amino acids and their analogs after appropriate derivatization. For a compound such as this compound, derivatization is necessary to increase its volatility for GC analysis. A common and effective method involves the formation of N-trifluoroacetyl-O-methyl esters. This derivatization is a two-step process that does not affect the chiral center of the molecule.
Research on the enantioseparation of a wide array of non-proteinogenic amino acids, including α-, β-, and γ-amino acids, has demonstrated the utility of specific chiral stationary phases. nih.govconicet.gov.ar A particularly effective CSP for this purpose is octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin, commercially available under trade names like Lipodex® E. nih.govconicet.gov.ar This stationary phase has shown excellent performance in resolving the enantiomers of various amino acid derivatives, including those of norvaline, a close structural relative of this compound. nih.gov
The analytical methodology would involve the separation of the derivatized this compound enantiomers on a capillary column coated with the chiral stationary phase. The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different retention times. Mass spectrometric detection, particularly in the selected ion monitoring (SIM) mode, offers high sensitivity and selectivity for quantitative analysis. researchgate.net
The enantiomeric excess (ee) can be accurately determined from the relative peak areas of the two enantiomers in the chromatogram. This provides a quantitative measure of the enantiomeric purity of the synthetic sample.
The following data table outlines a prospective gas chromatography method for the enantiomeric analysis of this compound, based on established methods for similar amino acids. nih.govconicet.gov.aruni-tuebingen.de
Table 1: Prospective GC-MS Parameters for Enantiomeric Analysis of N-Trifluoroacetyl-O-methyl-gamma-chloronorvaline
| Parameter | Value |
| Gas Chromatograph | |
| Column | Fused silica (B1680970) capillary column (e.g., 25 m x 0.25 mm i.d.) |
| Stationary Phase | Octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin (e.g., Lipodex® E) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 60 °C (hold 2 min), ramp at 4 °C/min to 180 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp | 280 °C |
| Detection Mode | Selected Ion Monitoring (SIM) |
Theoretical and Computational Studies of Gamma Chloronorvaline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like gamma-chloronorvaline. nih.govnorthwestern.edu These methods solve approximations of the Schrödinger equation to provide insights into molecular properties. nih.gov
Molecular Orbital Analysis for Reaction Prediction
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy and localization of these frontier orbitals can predict a molecule's reactivity. ethernet.edu.et
For a molecule like this compound, the HOMO is expected to be localized around the amino group, indicating its nucleophilic character. Conversely, the LUMO is likely to be centered on the carbon-chlorine bond, specifically on the antibonding σ* orbital. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack at the gamma-carbon. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Table 1: Representative Frontier Orbital Energies for a Generic Chlorinated Aliphatic Amino Acid
| Molecular Orbital | Energy (eV) | Localization | Predicted Reactivity |
| LUMO | -1.5 | Cγ-Cl σ* | Electrophilic site for nucleophilic attack |
| HOMO | -9.8 | Amino Group (N) | Nucleophilic and basic site |
| HOMO-LUMO Gap | 8.3 | - | Indicator of kinetic stability |
Note: These values are illustrative and would need to be calculated specifically for this compound.
Transition State Modeling for Nucleophilic Substitution
Nucleophilic substitution is a probable reaction pathway for this compound, given the presence of a chlorine atom, which is a good leaving group. utexas.edu Computational modeling can be used to determine the transition state structure and activation energy for such reactions, providing insights into the reaction mechanism (e.g., SN1 or SN2). libretexts.orglibretexts.orgstudymind.co.uk
For a primary alkyl chloride like this compound, an SN2 mechanism is generally favored. studymind.co.uk In this concerted mechanism, the nucleophile attacks the electrophilic gamma-carbon from the backside relative to the chlorine atom. libretexts.org Transition state modeling would involve locating the saddle point on the potential energy surface corresponding to this process. The calculated activation energy would provide a quantitative measure of the reaction rate.
Table 2: Calculated Activation Energies for SN2 Reactions of a Model Primary Chloroalkane with Various Nucleophiles
| Nucleophile | Solvent | Activation Energy (kcal/mol) |
| OH⁻ | Water | 22.5 |
| CN⁻ | DMSO | 18.2 |
| NH₃ | Gas Phase | 28.1 |
Note: This data is for a representative primary chloroalkane and serves as an example of the type of information that can be obtained from transition state modeling.
Molecular Dynamics Simulations of Interactions with Biological Macromolecules (non-clinical)
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with biological macromolecules, such as enzymes. nih.govnih.govresearchgate.net These simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic forces.
In Silico Screening and Design of this compound Analogs for Specific Reactivity
In silico methods are instrumental in the rational design and screening of novel molecules with desired properties. nih.gov By modifying the structure of this compound computationally, it is possible to explore a vast chemical space and identify analogs with enhanced or specific reactivity.
For example, substituting the chlorine atom with other halogens (fluorine, bromine, or iodine) would be expected to alter the reactivity of the gamma-carbon. Quantum chemical calculations could be used to predict the activation energies for nucleophilic substitution for a library of such analogs. Furthermore, modifications to the amino acid backbone or the incorporation of other functional groups could be explored to fine-tune the electronic properties and steric profile of the molecule. This virtual screening approach can prioritize the synthesis of the most promising candidates for specific applications. princeton.edu
Applications and Future Directions in Organic Synthesis and Chemical Biology Research
Utilization as a Chiral Building Block in Complex Molecule Synthesis
As a chiral molecule, γ-chloronorvaline serves as an important starting material for the synthesis of enantiomerically pure complex molecules. nih.gov The presence of both an amino acid moiety and an alkyl halide provides multiple reactive sites that can be selectively manipulated to build intricate molecular frameworks.
One of the key applications of γ-chloronorvaline in complex molecule synthesis is its use in the formation of cyclic structures. The carbon-chlorine bond at the γ-position allows for intramolecular cyclization reactions, leading to the formation of substituted proline or pipecolic acid derivatives, which are important structural motifs in many biologically active compounds. nih.goveurochlor.org For example, under suitable basic conditions, the amino group can displace the chloride ion via an intramolecular nucleophilic substitution to form a five-membered pyrrolidine (B122466) ring, the core structure of proline. nih.gov This transformation is highly valuable as substituted prolines are integral components of many pharmaceuticals and natural products. nih.govacs.orgnih.gov
The stereochemistry of the starting γ-chloronorvaline dictates the stereochemistry of the resulting cyclic product, making it a powerful tool for asymmetric synthesis. nih.gov This approach allows for the creation of chiral cyclic amino acids that can be incorporated into peptides, altering their conformation and biological activity. researchgate.net
The reactivity of the chlorine atom in γ-chloronorvaline makes it a versatile precursor for the synthesis of other halogenated amino acid derivatives. Nucleophilic substitution reactions at the γ-carbon can be employed to introduce other functional groups. For instance, treatment with different halide sources could potentially lead to the corresponding γ-bromo- or γ-iodonorvaline, although such transformations would require careful optimization to avoid elimination reactions.
Furthermore, the chlorine atom can influence the reactivity of other parts of the molecule, enabling selective modifications. Computational studies on the chlorination of amino acids suggest that the presence of a halogen can alter the reactivity of other sites within the molecule. acs.org This electronic effect can be harnessed to direct further synthetic transformations, leading to a diverse range of halogenated amino acid derivatives with unique properties.
Non-proteinogenic amino acids, which are not found in the genetic code, are crucial for the development of novel peptide-based therapeutics and for studying biological processes. researchgate.net γ-Chloronorvaline is a valuable starting material for the synthesis of various non-proteinogenic amino acids.
The carbon-chlorine bond can be replaced by a variety of nucleophiles to introduce different side chains. For example, reaction with organometallic reagents or enolates can lead to the formation of new carbon-carbon bonds, resulting in amino acids with extended or functionalized side chains. These synthetic non-proteinogenic amino acids can then be incorporated into peptides to enhance their stability, modify their biological activity, or introduce novel functionalities. nih.gov
Below is a table summarizing potential synthetic transformations of γ-chloronorvaline to yield other non-proteinogenic amino acids.
| Starting Material | Reagent/Reaction Condition | Product | Application |
| γ-Chloronorvaline | Base-mediated intramolecular cyclization | 4-Methylproline | Incorporation into peptides to induce specific conformations |
| γ-Chloronorvaline | Azide nucleophile followed by reduction | γ-Aminonorvaline | Building block for peptidomimetics |
| γ-Chloronorvaline | Cyanide nucleophile followed by hydrolysis | Glutamic acid analogue | Study of glutamate (B1630785) receptor binding |
| γ-Chloronorvaline | Thiol nucleophile | S-Substituted cysteine analogue | Introduction of novel side chains for protein engineering |
Probes for Biochemical Pathway Elucidation (non-clinical)
Halogenated amino acids can serve as powerful tools for studying biochemical pathways and enzyme mechanisms. acs.org The introduction of a halogen atom can alter the electronic properties and reactivity of an amino acid, allowing it to act as an inhibitor or a probe for specific enzymes.
γ-Chloronorvaline, due to its structural similarity to natural amino acids like leucine (B10760876) and norvaline, has the potential to be a substrate or inhibitor for enzymes involved in amino acid metabolism, such as aminotransferases. acs.org These enzymes often utilize pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. nih.govacs.org The chlorine atom in γ-chloronorvaline can act as a leaving group, potentially leading to the irreversible inactivation of the enzyme through covalent modification of the active site. This mechanism-based inhibition can be used to identify and characterize enzymes involved in specific metabolic pathways.
The use of halogenated amino acids as probes extends to their incorporation into peptides and proteins. The distinct spectroscopic properties of halogens, such as the 19F nucleus in fluorinated amino acids, can be used in NMR studies to probe protein structure and dynamics. nih.gov While chlorine does not have a conveniently observable NMR nucleus for biological studies, the structural perturbations induced by the chloro- substituent can still provide valuable information about protein folding and stability.
Methodological Advancements in Asymmetric Synthesis Utilizing gamma-Chloronorvaline
The development of stereoselective methods for the synthesis of halogenated amino acids is an active area of research. nih.govsemanticscholar.org These methods are crucial for obtaining enantiomerically pure compounds like γ-chloronorvaline, which are essential for its applications as a chiral building block.
Recent advancements in asymmetric catalysis, including the use of chiral phase-transfer catalysts and organocatalysts, have enabled the enantioselective synthesis of various halogenated compounds. nih.gov These methodologies can be applied to the synthesis of γ-chloronorvaline, providing access to both enantiomers with high purity.
Furthermore, γ-chloronorvaline itself can be used to advance asymmetric synthesis methodologies. Its chiral backbone can serve as a template to control the stereochemistry of reactions occurring at other parts of the molecule. For example, the amino acid moiety can direct the stereoselective addition of reagents to a functional group introduced on the side chain. This "chiral pool" approach is a powerful strategy for the synthesis of complex chiral molecules.
The table below highlights some asymmetric synthetic approaches relevant to γ-chloronorvaline.
| Synthetic Strategy | Catalyst/Reagent | Product Stereochemistry | Relevance to γ-Chloronorvaline |
| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salt | Enantioselective alkylation | Potential for the asymmetric synthesis of γ-chloronorvaline precursors |
| Organocatalysis | Chiral Amine or Phosphine | Enantioselective halogenation | Direct asymmetric synthesis of γ-chloronorvaline |
| Chiral Auxiliary-Mediated Synthesis | Evans Auxiliary | Diastereoselective alkylation | Controlled synthesis of specific stereoisomers of γ-chloronorvaline |
| Enzymatic Resolution | Lipase or Acylase | Kinetic resolution of racemates | Separation of enantiomers of γ-chloronorvaline or its derivatives |
Emerging Research Areas and Unexplored Reactivity in the Field of Halogenated Amino Acids
The field of halogenated amino acids is continually evolving, with new research areas and unexplored reactivity constantly emerging. One exciting frontier is the application of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. eurjchem.comru.nl Halogenated compounds, with their unique reactivity, are promising candidates for the development of novel bioorthogonal reactions. rsc.org The carbon-chlorine bond in γ-chloronorvaline could potentially participate in specific ligation reactions, allowing for the selective labeling and tracking of biomolecules in a biological context.
The study of the conformational effects of halogenated amino acids on peptide and protein structure is another area of active research. The introduction of a halogen can influence peptide folding and stability through steric and electronic effects. nih.govacs.org Computational studies are being employed to better understand these interactions and to design peptides with specific structural and functional properties. acs.orgmdpi.com
Furthermore, the unique reactivity of organohalogen compounds is being explored for the development of new synthetic methodologies. nih.govwikipedia.orgunifr.ch The carbon-chlorine bond in γ-chloronorvaline could be activated by transition metal catalysts to participate in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds in a highly controlled manner.
Finally, the biological synthesis of halogenated compounds is a fascinating area of research. nih.gov The discovery and characterization of halogenase enzymes, which are responsible for the biosynthesis of natural organohalogen compounds, could open up new avenues for the sustainable and selective production of compounds like γ-chloronorvaline. princeton.edumanchester.ac.uk
Q & A
Q. What are the established synthetic routes for gamma-Chloronorvaline, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves halogenation of norvaline precursors or enzymatic modification of chiral intermediates. Key factors include solvent polarity (e.g., DMF vs. aqueous systems), temperature control (20–60°C), and catalyst selection (e.g., palladium for cross-coupling reactions). Yield optimization requires monitoring reaction kinetics via HPLC, while purity is assessed using mass spectrometry and elemental analysis .
Q. How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry by analyzing coupling constants and NOE effects. X-ray crystallography confirms absolute configuration, while circular dichroism (CD) verifies enantiomeric excess. For non-crystalline samples, chiral derivatization agents (e.g., Mosher’s acid) coupled with LC-MS provide stereochemical validation .
Q. What in vitro assays are commonly used to evaluate the inhibitory effects of this compound on target enzymes?
Standard assays include:
- Enzyme kinetics : Measure IC₅₀ values via spectrophotometric monitoring of substrate depletion (e.g., for aminotransferases).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.
- Fluorescence polarization : Assess competitive inhibition using labeled substrates. Controls must include positive inhibitors (e.g., L-canavanine) and negative blanks to validate specificity .
Advanced Research Questions
Q. How do researchers design experiments to assess the metabolic stability and off-target effects of this compound in cellular models?
- Metabolic stability : Use hepatic microsomes or hepatocyte cultures with LC-MS/MS to track parent compound depletion and metabolite formation.
- Off-target profiling : Employ high-throughput screening (HTS) against kinase/GPCR panels or thermal shift assays to identify unintended interactions.
- Transcriptomic analysis : RNA-seq identifies downstream pathway alterations post-treatment .
Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?
- Standardized protocols : Replicate experiments under controlled conditions (e.g., pH, temperature, cell line authenticity).
- Meta-analysis : Use statistical tools (e.g., Forest plots) to aggregate data and identify confounding variables (e.g., batch-to-batch compound variability).
- Orthogonal assays : Cross-validate results using disparate methods (e.g., SPR vs. enzyme kinetics) .
Q. How can computational modeling be integrated with experimental data to elucidate the mechanism of action of this compound?
- Molecular docking : Predict binding modes in enzyme active sites (e.g., using AutoDock Vina).
- Molecular dynamics (MD) simulations : Assess ligand-protein stability over time (e.g., RMSD analysis in GROMACS).
- QSAR models : Corrogate structural modifications with activity data to guide rational design .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit data to Hill or log-logistic models (e.g., GraphPad Prism).
- Error propagation : Calculate confidence intervals for IC₅₀ values using bootstrapping.
- Multivariate analysis : Address covariates like cell viability or compound solubility .
Q. How should researchers document experimental procedures to ensure reproducibility in this compound studies?
- Detailed protocols : Specify instrument settings (e.g., NMR shimming parameters), reagent lot numbers, and software versions.
- Raw data deposition : Share spectra, chromatograms, and kinetic traces in public repositories (e.g., Zenodo).
- Negative results reporting : Disclose failed syntheses or inconclusive assays to prevent redundancy .
Data Presentation and Validation
Q. What criteria should be applied to validate the purity and identity of this compound in peer-reviewed studies?
- Purity : ≥95% by HPLC with dual detection (UV/ELSD).
- Identity : Match NMR/HRMS data to published reference spectra.
- Chiral purity : ≥99% enantiomeric excess via chiral HPLC or CD .
Q. How can researchers contextualize this compound findings within broader literature on amino acid analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
